3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone
Overview
Description
3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone is an organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core substituted with a 4-chlorophenoxy group and a methyl group
Preparation Methods
The synthesis of 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus trichloride (PCl3) and potassium hydroxide (KOH) in solvents like xylene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: The 4-chlorophenoxy group can be substituted with other functional groups using reagents like sodium hydride (NaH) and dimethylformamide (DMF). Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone involves its interaction with molecular targets such as enzymes and receptors. For example, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme, inhibiting its function. This interaction disrupts the normal breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .
Comparison with Similar Compounds
3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone can be compared with other similar compounds such as:
1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one: This compound also contains a 4-chlorophenoxy group but differs in its core structure and functional groups.
1,3,4-oxadiazole derivatives: These compounds share some structural similarities but have different core structures and applications
Properties
IUPAC Name |
3-(4-chlorophenoxy)-1-methylquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-18-13-5-3-2-4-12(13)17-14(15(18)19)20-11-8-6-10(16)7-9-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVKUYXXQRUQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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